molecular formula C18H22N4O2 B2810065 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2195951-47-2

2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2810065
CAS No.: 2195951-47-2
M. Wt: 326.4
InChI Key: KGJXQIKZLUJKPP-UHFFFAOYSA-N
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Description

2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]propan-1-one is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry”. This reaction is efficient and provides high yields under mild conditions.

    Introduction of the Bicyclic Octane Structure: This step may involve the use of a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic framework.

    Attachment of the Phenoxy Group: This can be done through nucleophilic substitution reactions where a phenol derivative reacts with an appropriate leaving group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake. Its triazole ring is known for its bioactivity, making it a valuable tool in biochemical assays.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties. The triazole ring is a common motif in many drugs, suggesting that this compound might exhibit pharmacological activity, such as antimicrobial, antifungal, or anticancer effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring could facilitate binding to active sites or allosteric sites on proteins, modulating their activity. The phenoxy group and bicyclic structure might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar bioactivity, such as antimicrobial and anticancer properties.

    Bicyclic Octane Derivatives: Compounds with similar bicyclic structures may have comparable stability and reactivity.

    Phenoxy Compounds: These compounds often show similar chemical behavior, particularly in oxidation and substitution reactions.

Uniqueness

What sets 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one apart is the combination of these three distinct structural motifs in a single molecule. This unique structure could confer a combination of properties not found in simpler compounds, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)22-14-7-8-15(22)12-16(11-14)21-10-9-19-20-21/h2-6,9-10,13-16H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJXQIKZLUJKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3C=CN=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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